molecular formula C15H23NO2 B14346104 1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one CAS No. 93390-72-8

1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one

Cat. No.: B14346104
CAS No.: 93390-72-8
M. Wt: 249.35 g/mol
InChI Key: VAPQNHIGMYSLJL-UHFFFAOYSA-N
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Description

1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one is an organic compound that features a phenolic hydroxyl group, a ketone, and a di(propan-2-yl)amino group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-hydroxyacetophenone and di(propan-2-yl)amine.

    Reaction Steps:

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Ethers or esters depending on the substituent.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of Mannich reactions and their mechanisms.

Biology and Medicine:

  • Potential applications in drug development due to its structural similarity to biologically active compounds.
  • Investigated for its antioxidant properties due to the presence of the phenolic hydroxyl group.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Acts as a precursor for the synthesis of various functional materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the di(propan-2-yl)amino group can interact with enzymes and receptors, potentially modulating their activity.

Molecular Targets and Pathways:

  • The compound may target enzymes involved in oxidative stress pathways, acting as an antioxidant.
  • It can also interact with receptors in the central nervous system, influencing neurotransmitter activity.

Comparison with Similar Compounds

    4-Hydroxyacetophenone: Shares the phenolic hydroxyl and ketone groups but lacks the di(propan-2-yl)amino group.

    Di(propan-2-yl)amine: Contains the di(propan-2-yl)amino group but lacks the phenolic hydroxyl and ketone groups.

Uniqueness:

  • The combination of the phenolic hydroxyl, ketone, and di(propan-2-yl)amino groups in a single molecule provides unique chemical reactivity and potential biological activity.
  • This structural combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

93390-72-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-[3-[[di(propan-2-yl)amino]methyl]-4-hydroxyphenyl]ethanone

InChI

InChI=1S/C15H23NO2/c1-10(2)16(11(3)4)9-14-8-13(12(5)17)6-7-15(14)18/h6-8,10-11,18H,9H2,1-5H3

InChI Key

VAPQNHIGMYSLJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)C(=O)C)O)C(C)C

Origin of Product

United States

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